molecular formula C15H24BNO3 B1403628 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester CAS No. 1451391-04-0

2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester

Cat. No. B1403628
M. Wt: 277.17 g/mol
InChI Key: LNJVWPQVLMVJOS-UHFFFAOYSA-N
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Description

“2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are generally environmentally benign, readily prepared, and relatively stable . They are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of “2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester” and similar compounds often involves Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions .


Chemical Reactions Analysis

Boronic esters, including “2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .

Scientific Research Applications

Analysis and Purity Assessment Challenges

Pinacolboronate esters, such as 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester, are crucial for Suzuki coupling reactions, enabling the connection of organic building blocks for synthesizing complex molecules. Their analysis poses unique challenges due to their tendency to hydrolyze to the corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This hydrolysis complicates analysis by GC and normal-phase HPLC. Researchers have developed strategies to stabilize these compounds for purity analysis, employing non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases (pH 12.4) and an ion pairing reagent. These methods demonstrate broad applicability for assessing the purity of reactive pinacolboronate esters (Zhong et al., 2012).

Synthesis and Equilibration Strategies

The synthesis of aryl boronic esters, including 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester, can result in mixtures with undesired borinic acid derivatives. Research has shown that gently heating crude reaction mixtures can lead to complete equilibration, producing the desired boronic esters. This equilibration strategy minimizes the need for cryogenic conditions or large reagent excesses, offering a more selective and efficient approach to synthesizing boronic esters (Hawkins et al., 2008).

Copolymer Synthesis and Monomer Characterization

Isopropenyl boronic acid pinacol ester (a similar compound) has been used as a comonomer in radical polymerization, demonstrating the potential of boronic ester compounds in the synthesis of unique polymers. This research highlights the electron-rich conjugated character of boron-containing monomers, facilitating the synthesis of copolymers like the IPBpin-styrene copolymer. Such copolymers can undergo post-polymerization transformations, expanding the range of materials that can be synthesized using boronic ester-based monomers (Makino et al., 2020).

Improved Synthesis Techniques

An improved synthesis method for boronic acid pinacol esters involves the isolation of a lithium hydroxy ate complex, which is stable and can be used directly in Suzuki couplings without additional base. This approach streamlines the synthesis process, providing a high-yield and stable intermediate for further reactions (Mullens, 2009).

Future Directions

The future directions of research on “2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester” and similar compounds could involve the development of more efficient and diverse synthetic methods, as well as the exploration of new applications in organic synthesis .

properties

IUPAC Name

4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(3)12(9-17-13)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVWPQVLMVJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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